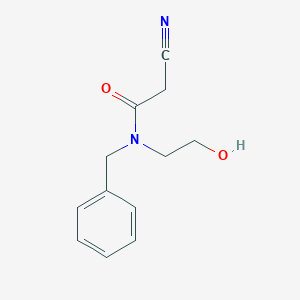

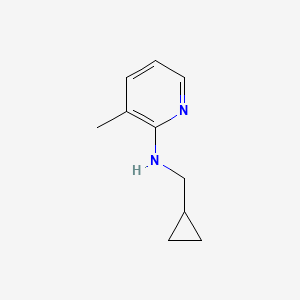

1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one

Vue d'ensemble

Description

1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one, also known as AMEA, is a synthetic organic molecule with a wide range of potential applications. AMEA has been studied for its potential use in drug synthesis, drug delivery, and biotechnology. It has been found to have interesting properties that make it suitable for many applications.

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a somewhat related chemical structure, is highlighted for its efficacy in treating gastrointestinal disorders and its pharmacodynamic studies emphasize its ability to rapidly affect gastro-intestinal tract motility. Its ability to enhance the absorption of other drugs and its comparative effectiveness and safety profile provide a model for evaluating related compounds (Pinder et al., 2012).

Synthetic Approaches to Bioactive Compounds

Research into synthetic procedures for accessing 2-guanidinobenzazoles, which have diverse biological activities, underscores the importance of chemical synthesis in developing therapeutic agents. These procedures, highlighting the guanidine moiety's impact on biological activity, may offer parallels to synthesizing and studying compounds like 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one (Rosales-Hernández et al., 2022).

Metathesis Reactions in Drug Synthesis

The application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, with a focus on cyclic β-amino acids, offers insight into the utility of such reactions in creating complex and functionalized molecules for drug research. This approach may be relevant to the synthesis and modification of compounds like 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one (Kiss et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor in histaminergic neurons, modulating the release of histamine and other neurotransmitters .

Mode of Action

1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, triggering a response. The response includes a decrease in the release of histamine and other neurotransmitters, which can affect various physiological functions .

Biochemical Pathways

Upon activation of the histamine H3 receptor, the compound affects the cyclic adenosine monophosphate (cAMP) pathway . This pathway is involved in many cellular processes, including the regulation of neurotransmitter release. The activation of the histamine H3 receptor inhibits the production of cAMP, thereby reducing the release of neurotransmitters .

Result of Action

The activation of the histamine H3 receptor by 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one can lead to various molecular and cellular effects. For instance, it can result in changes in neuronal excitability and synaptic transmission due to the reduced release of neurotransmitters . In vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .

Propriétés

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-4-6(9)8-2-5(7)3-8/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEXNUSBRGBKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(Dimethylamino)methyl]cyclopentyl}methanamine](/img/structure/B1469015.png)

![3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1469016.png)